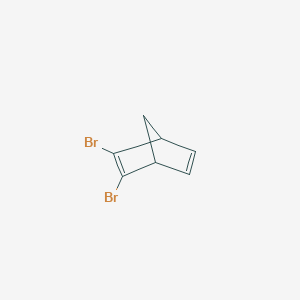
2,3-Dibromonorbornadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Dibromonorbornadiene is an organic compound with the molecular formula C7H6Br2. It is a derivative of norbornadiene, a bicyclic hydrocarbon, where two bromine atoms are substituted at the 2 and 3 positions. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2,3-Dibromonorbornadiene can be synthesized through several methods. One common approach involves the bromination of norbornadiene using brominating agents such as 1,2-dibromotetrachloroethane . Another method includes the use of p-toluenesulfonyl bromide as a bromine source, which provides a one-pot route to synthesize this compound in a yield of 37% .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions under controlled conditions to ensure high yield and purity. The choice of brominating agent and reaction conditions can significantly impact the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Dibromonorbornadiene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be selectively substituted through Suzuki cross-coupling reactions.
Cycloaddition Reactions: It can participate in photoinduced intramolecular [2+2] cycloaddition to yield its valence isomer, quadricyclane.
Common Reagents and Conditions:
Suzuki Cross-Coupling: Typically involves palladium catalysts and organoboron reagents under mild conditions.
Cycloaddition: Requires UV light or heat to induce the reaction.
Major Products:
Substitution Products: Various substituted norbornadienes depending on the reagents used.
Cycloaddition Products: Quadricyclane, a strained molecule useful for energy storage applications.
Applications De Recherche Scientifique
2,3-Dibromonorbornadiene has several applications in scientific research:
Molecular Solar-Thermal Energy Storage: It is used in molecular solar-thermal (MOST) systems for storing solar energy.
Photoswitches: Employed in the development of fluorescent photoswitches for optical memory storage and biological imaging.
Polymer Synthesis: Utilized in ring-opening metathesis polymerization (ROMP) to create polynorbornadienes with various functional groups.
Mécanisme D'action
The mechanism of action of 2,3-dibromonorbornadiene in its applications involves its ability to undergo reversible photoisomerization. For instance, in MOST systems, it can absorb sunlight and convert to quadricyclane, storing energy in the process. The energy can be released by reversing the isomerization . In photoswitches, the compound’s fluorescence properties change upon photoisomerization, making it useful for imaging and memory storage .
Comparaison Avec Des Composés Similaires
2-Bromo-3-chloronorbornadiene: Similar in structure but with different halogen substitutions, leading to varied reactivity and applications.
2,3-Dibromonorbornene: Another brominated derivative with different reactivity due to the absence of the diene structure.
Uniqueness: 2,3-Dibromonorbornadiene’s unique combination of bromine atoms and the norbornadiene structure provides distinct reactivity, making it particularly valuable in energy storage and photoswitching applications. Its ability to undergo selective substitution and cycloaddition reactions further enhances its versatility in synthetic chemistry.
Propriétés
Formule moléculaire |
C7H6Br2 |
|---|---|
Poids moléculaire |
249.93 g/mol |
Nom IUPAC |
2,3-dibromobicyclo[2.2.1]hepta-2,5-diene |
InChI |
InChI=1S/C7H6Br2/c8-6-4-1-2-5(3-4)7(6)9/h1-2,4-5H,3H2 |
Clé InChI |
RHFUUOTVAVJELK-UHFFFAOYSA-N |
SMILES canonique |
C1C2C=CC1C(=C2Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


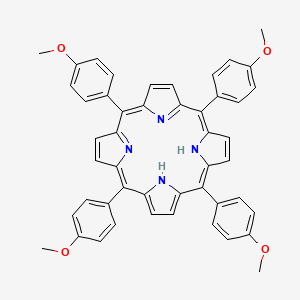
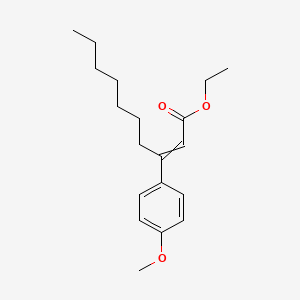
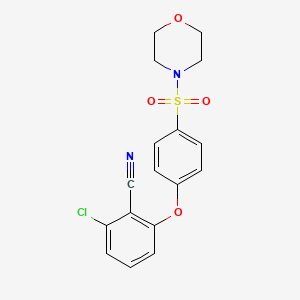
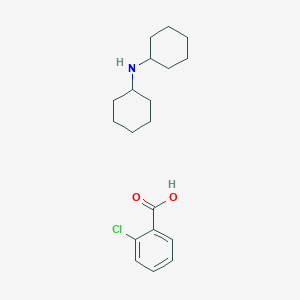
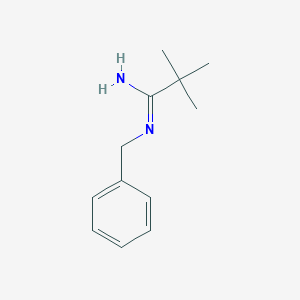
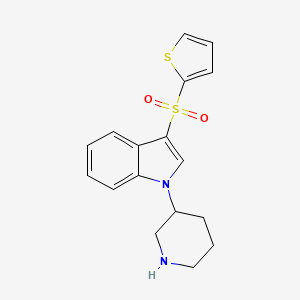
![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)
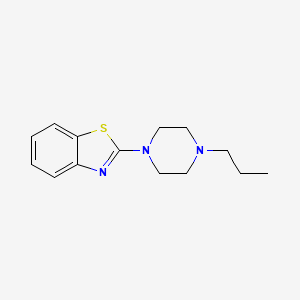
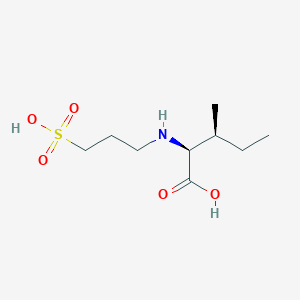

![(2-{2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetamido)acetamido]acetamido}acetamido)acetic acid](/img/structure/B15158251.png)
![1-Propanone, 1-[3-phenyl-2-[(phenylmethyl)seleno]-2-cyclobuten-1-yl]-](/img/structure/B15158252.png)
![4-(Pyridin-4-YL)-1,4-diazabicyclo[3.2.1]octane](/img/structure/B15158259.png)

